![molecular formula C21H20N6O4S B2913579 N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide CAS No. 894252-63-2](/img/structure/B2913579.png)

N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

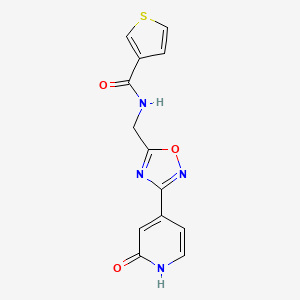

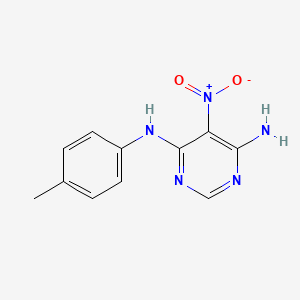

N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide is a useful research compound. Its molecular formula is C21H20N6O4S and its molecular weight is 452.49. The purity is usually 95%.

BenchChem offers high-quality N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has delved into the synthesis and structural characterization of thiadiazole and quinazoline derivatives, highlighting their potential in creating compounds with significant cytotoxicity and anticancer activity. For example, Kovalenko et al. (2012) synthesized a series of substituted acetamides with thiazole and thiadiazole fragments, demonstrating considerable cytotoxicity and promising anticancer activity against colon, melanoma, and ovarian cancer cell lines through structural-activity relationship (SAR) analysis (Kovalenko et al., 2012). Similarly, research on amide derivatives has shown different spatial orientations affecting anion coordination, providing insights into the structural basis for their activity and potential applications in drug design (Kalita & Baruah, 2010).

Antimicrobial and Antifungal Properties

Several studies have focused on the antimicrobial and antifungal properties of quinazoline and thiadiazole derivatives. Sahi and Paul (2016) evaluated synthesized compounds for their in vitro antibacterial and antifungal activities, with some showing superior activity to standard drugs against fungal and bacterial strains (Sahi & Paul, 2016). These findings support the potential of these compounds as bases for developing new antimicrobial agents.

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Investigations into the anti-ulcerogenic and anti-ulcerative colitis activities of novel quinazoline and acetamide derivatives have yielded positive results. Alasmary et al. (2017) synthesized novel quinazoline derivatives and evaluated their curative activity against ulcer models, finding them more effective than standard drugs and with no reported side effects on liver and kidney functions, indicating their potential as safer therapeutic agents (Alasmary et al., 2017).

Insecticidal Activity

Research has also explored the insecticidal potential of thiadiazole derivatives. Fadda et al. (2017) synthesized a series of thiadiazole derivatives, assessing their efficacy against the cotton leafworm, Spodoptera littoralis, and demonstrated significant insecticidal activity, highlighting their potential use in agricultural pest control (Fadda et al., 2017).

Mecanismo De Acción

Target of Action

The primary targets of this compound are various bacterial strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus and Gram-positive bacteria such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium . These bacteria play a crucial role in various infections and diseases.

Mode of Action

The compound interacts with its targets by inhibiting their growth. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae . All the investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein .

Biochemical Pathways

The compound affects the biochemical pathways of the targeted bacteria, leading to their growth inhibitionIt is known that 1,3,4-thiadiazole derivatives exhibit various biological activities due to the presence ofN–C–S– moiety .

Result of Action

The result of the compound’s action is the inhibition of growth of the targeted bacteria, leading to its antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents.

Propiedades

IUPAC Name |

N-(2-acetamidoethyl)-2-(2-methoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O4S/c1-12(28)22-9-10-23-18(29)13-7-8-14-16(11-13)25-21-27(19(14)30)26-20(32-21)24-15-5-3-4-6-17(15)31-2/h3-8,11H,9-10H2,1-2H3,(H,22,28)(H,23,29)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHIAJZMEVZRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2913496.png)

![N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2913500.png)

![N-(4-bromo-2-methylphenyl)-2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2913509.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2913515.png)